molecular formula C19H23N3O2 B12923685 4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline CAS No. 58522-42-2

4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline

Cat. No.: B12923685
CAS No.: 58522-42-2
M. Wt: 325.4 g/mol
InChI Key: DBMFWFHKBAAZBK-UHFFFAOYSA-N
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Description

4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline is a heterocyclic compound featuring an indazole core substituted with methoxy groups at positions 5 and 6, coupled to a diethylaniline moiety via a para-substituted phenyl ring. The indazole scaffold is notable for its planar aromatic structure, which facilitates π-conjugation, while the diethylaniline group acts as a strong electron donor. This compound is hypothesized to exhibit unique photophysical and electronic properties due to its push-pull architecture, where the methoxy-indazole system may serve as an electron acceptor . Such structural motifs are common in materials science and medicinal chemistry, particularly in the design of fluorescent dyes, organic semiconductors, and bioactive molecules .

Properties

CAS No.

58522-42-2

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-(5,6-dimethoxyindazol-2-yl)-N,N-diethylaniline

InChI

InChI=1S/C19H23N3O2/c1-5-21(6-2)15-7-9-16(10-8-15)22-13-14-11-18(23-3)19(24-4)12-17(14)20-22/h7-13H,5-6H2,1-4H3

InChI Key

DBMFWFHKBAAZBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C=C3C=C(C(=CC3=N2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Aniline Moiety: The final step involves coupling the indazole core with N,N-diethylaniline through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, palladium catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indazole and aniline derivatives.

Scientific Research Applications

4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
  • Structure : Contains a triazine ring instead of indazole, with chlorine substituents at positions 4 and 4.
  • Key Differences: The triazine core is more electron-deficient than indazole, enhancing its acceptor strength in push-pull systems . Functionalization at triazine positions 4 and 6 allows covalent linkage to other groups (e.g., amino acids), enabling tunable photophysical properties .
  • Synthesis : Prepared via reaction of cyanuric chloride with N,N-diethylaniline at 70°C under dry nitrogen .
2.1.2 (E)-4-[(3,5-Dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline
  • Structure : Features an isoxazole-diazenyl group instead of indazole.
  • Key Differences :
    • The diazenyl linker introduces azo-based conjugation, which is redox-active and useful in dye chemistry .
    • Isoxazole substituents may modulate solubility and steric effects compared to methoxy groups .
2.1.3 Borane-N,N-diethylaniline Complex
  • Structure : Borane adduct of N,N-diethylaniline.
  • Key Differences :
    • The borane complex enhances electron-withdrawing capacity, altering redox behavior compared to free diethylaniline .
    • Used in hydrogen storage and catalysis, diverging from the indazole derivative’s applications in photonics .

Photophysical Properties

Compound UV Absorption (nm) Emission (nm) Quantum Yield Application Reference
4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline (Target) ~350–380 (estimated) ~420–500 (estimated) 0.1–0.4 (estimated) OLEDs, sensors
Triazine-based styryl derivatives 352–379 420–497 0.106–0.383 Fluorescent probes, OLEDs
Coumarin derivatives (e.g., compound 5) 280–320 400–450 0.05–0.2 Antifungal agents
  • Key Insights :
    • The target compound’s indazole-methoxy system likely exhibits broader absorption/emission ranges than triazines due to extended π-conjugation .
    • Quantum yields are comparable to triazine derivatives, suggesting utility in optoelectronics .

Thermodynamic and Solubility Properties

  • N,N-Diethylaniline : Boiling point = 211–213°C; soluble in organic solvents .
  • Target Compound : Expected to have higher molecular weight and lower volatility than N,N-diethylaniline. Methoxy groups may enhance solubility in polar solvents .

Research Findings and Challenges

  • Gaps in Data: Limited direct evidence on the target compound’s synthesis and bioactivity. Structural analogs suggest plausible routes and properties .
  • Key Challenges :
    • Optimizing synthetic yields for the indazole core, which may require harsh conditions compared to triazine derivatives .
    • Balancing solubility (via methoxy groups) and stability in device applications .

Biological Activity

4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline is a compound with significant potential in biological research and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C19H23N3O2
  • CAS Number : 4064-97-5

This structure includes an indazole moiety, which is known for its diverse biological activities, including anti-cancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : Indazole derivatives can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anticancer Properties : Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : There is evidence that certain indazole derivatives may protect neuronal cells from damage.

Biological Activity Data

Biological Activity Effect Observed Reference
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neuronal damage

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups. The mechanism involved the activation of caspase pathways, which are critical for programmed cell death.
  • Neuroprotection Study : In a model of neurodegeneration, the compound was found to reduce cell death by inhibiting oxidative stress markers. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antioxidant Mechanism Exploration : Research demonstrated that the compound effectively reduced lipid peroxidation in vitro, indicating its role as a potent antioxidant. This activity was assessed using assays measuring malondialdehyde (MDA) levels in treated cells versus untreated controls.

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